

The Dawn of Cardiac Hormones: A Technical History of Natriuretic Peptides

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An in-depth guide for researchers, scientists, and drug development professionals on the discovery, history, and core molecular mechanisms of natriuretic peptides.

This technical guide delves into the seminal discoveries and subsequent research that established the heart as an endocrine organ and unveiled the critical role of natriuretic peptides in cardiovascular homeostasis. We will explore the key experiments, quantitative data, and signaling pathways that form the foundation of our current understanding of Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP).

The Pivotal Discovery: The Heart as an Endocrine Organ

The journey into the world of natriuretic peptides began with the groundbreaking work of Adolfo J. de Bold and his colleagues. In 1981, they published a seminal paper in Life Sciences that would forever change our understanding of cardiac physiology.^{[1][2]} Their elegant experiment demonstrated that the atria of the heart contained a substance that, when injected into rats, induced a rapid and potent excretion of sodium (natriuresis) and urine (diuresis). This discovery provided the first concrete evidence that the heart was not just a pump, but also an endocrine organ capable of producing and secreting hormones.^[3]

Key Experiment: de Bold's Atrial Extract Infusion (1981)

Objective: To determine if extracts from cardiac atria contained a substance with natriuretic and diuretic properties.

Methodology:

- Preparation of Atrial and Ventricular Extracts:
 - Atria and ventricles were dissected from Wistar rats.
 - The tissues were homogenized in a phosphate-buffered saline solution.
 - The homogenates were centrifuged to remove cellular debris, and the resulting supernatants were used as the extracts.
- Animal Model:
 - Male Wistar rats were anesthetized.
 - A catheter was inserted into the jugular vein for intravenous infusions.
 - A catheter was placed in the bladder to collect urine.
- Experimental Procedure:
 - A baseline urine collection was performed.
 - The atrial extract was infused intravenously into the experimental group of rats.
 - A control group received an infusion of the ventricular extract.
 - Urine was collected at timed intervals following the infusion.
 - Urine volume and sodium concentration were measured to determine the diuretic and natriuretic responses.

Key Findings: The intravenous injection of atrial extract led to a significant and rapid increase in urine output and sodium excretion compared to the injection of ventricular extract. This demonstrated the presence of a potent natriuretic factor originating from the cardiac atria.

Expanding the Family: The Discovery of BNP and CNP

Following the discovery of ANP, researchers were keen to identify other potential members of this new family of cardiac hormones. This led to the isolation and characterization of Brain Natriuretic Peptide (BNP) and C-type Natriuretic Peptide (CNP).

Brain Natriuretic Peptide (BNP): A Cardiac Hormone Found in the Brain

In 1988, a team led by Sudoh and colleagues reported in *Nature* the discovery of a new natriuretic peptide isolated from porcine brain.^[4] Due to its origin, it was named Brain Natriuretic Peptide (BNP). Subsequent research, however, revealed that the primary source of circulating BNP is the cardiac ventricles, particularly in response to ventricular stretch and pressure overload.

Experimental Protocol: Isolation and Sequencing of Porcine BNP (Sudoh et al., 1988)

- **Tissue Source:** Porcine brains were used as the starting material.
- **Extraction:** The brain tissue was boiled in acetic acid to inactivate proteases and then homogenized. The homogenate was centrifuged, and the supernatant was subjected to a series of purification steps.
- **Purification:** The purification process involved several rounds of chromatography, including ion-exchange chromatography and reverse-phase high-performance liquid chromatography (HPLC). The fractions were monitored for their ability to relax chick rectum smooth muscle, a bioassay for natriuretic peptide activity.
- **Sequencing:** The purified peptide was subjected to amino acid sequence analysis using an automated gas-phase sequencer.

C-type Natriuretic Peptide (CNP): A Paracrine Factor

Two years later, in 1990, the same research group led by Sudoh identified a third member of the family, C-type Natriuretic Peptide (CNP), also isolated from porcine brain. Unlike ANP and BNP, which primarily function as circulating hormones, CNP is now understood to act

predominantly as a local paracrine and autocrine factor, with significant roles in vascular endothelium and bone growth.

Experimental Protocol: Isolation and Sequencing of Porcine CNP (Sudoh et al., 1990)

The methodology for the isolation and sequencing of CNP was similar to that used for BNP, involving extraction from porcine brain, multi-step chromatographic purification, and automated amino acid sequencing. The key distinction was the identification of a peptide with a different amino acid sequence from ANP and BNP, but with a conserved 17-amino acid ring structure.

Quantitative Characteristics of Human Natriuretic Peptides

The natriuretic peptides are synthesized as larger precursor molecules (pre-prohormones) that undergo enzymatic cleavage to produce the mature, biologically active peptides. The table below summarizes the key quantitative data for human ANP, BNP, and CNP.

Feature	Atrial Natriuretic Peptide (ANP)	Brain Natriuretic Peptide (BNP)	C-type Natriuretic Peptide (CNP)
Pre-prohormone (amino acids)	151	134	126
Prohormone (amino acids)	126	108	103
Mature Peptide (amino acids)	28	32	22
Molecular Weight (Da)	3080.44	3464.04	2197.61[5]
Plasma Concentration (Healthy)	< 50 pg/mL	< 100 pg/mL	Low/Undetectable
Plasma Concentration (Heart Failure)	Significantly Elevated	Elevated (correlates with severity)	Minimally Elevated
NT-proBNP (Healthy)	N/A	< 125 pg/mL (<75 years), < 450 pg/mL (>75 years)	N/A
NT-proBNP (Heart Failure)	N/A	Significantly Elevated (correlates with severity)	N/A

Signaling Pathways of Natriuretic Peptides

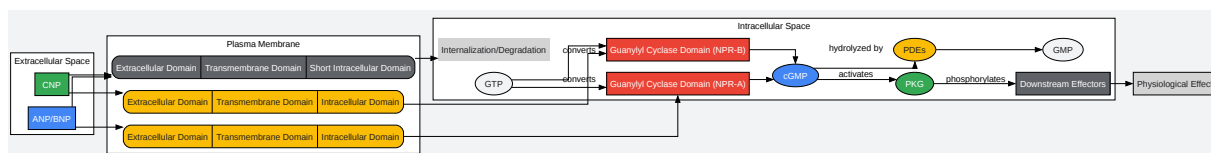
The biological effects of natriuretic peptides are mediated through their interaction with specific cell surface receptors. There are three main types of natriuretic peptide receptors: NPR-A, NPR-B, and NPR-C.

- **NPR-A (Guanylyl Cyclase-A):** This receptor is the primary target for ANP and BNP. It possesses intrinsic guanylyl cyclase activity, meaning that upon ligand binding, it directly converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
- **NPR-B (Guanylyl Cyclase-B):** This receptor is selectively activated by CNP and also has intrinsic guanylyl cyclase activity, leading to cGMP production.

- **NPR-C (Clearance Receptor):** This receptor binds all three natriuretic peptides (ANP, BNP, and CNP) but lacks the intracellular guanylyl cyclase domain. Its primary function is to clear natriuretic peptides from the circulation through receptor-mediated internalization and degradation.

The intracellular second messenger for the biological effects of ANP, BNP, and CNP is cyclic guanosine monophosphate (cGMP). The elevation of intracellular cGMP levels activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream target proteins, leading to the physiological effects of natriuretic peptides, such as vasodilation, natriuresis, and inhibition of cardiac hypertrophy. The cGMP signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP to GMP.

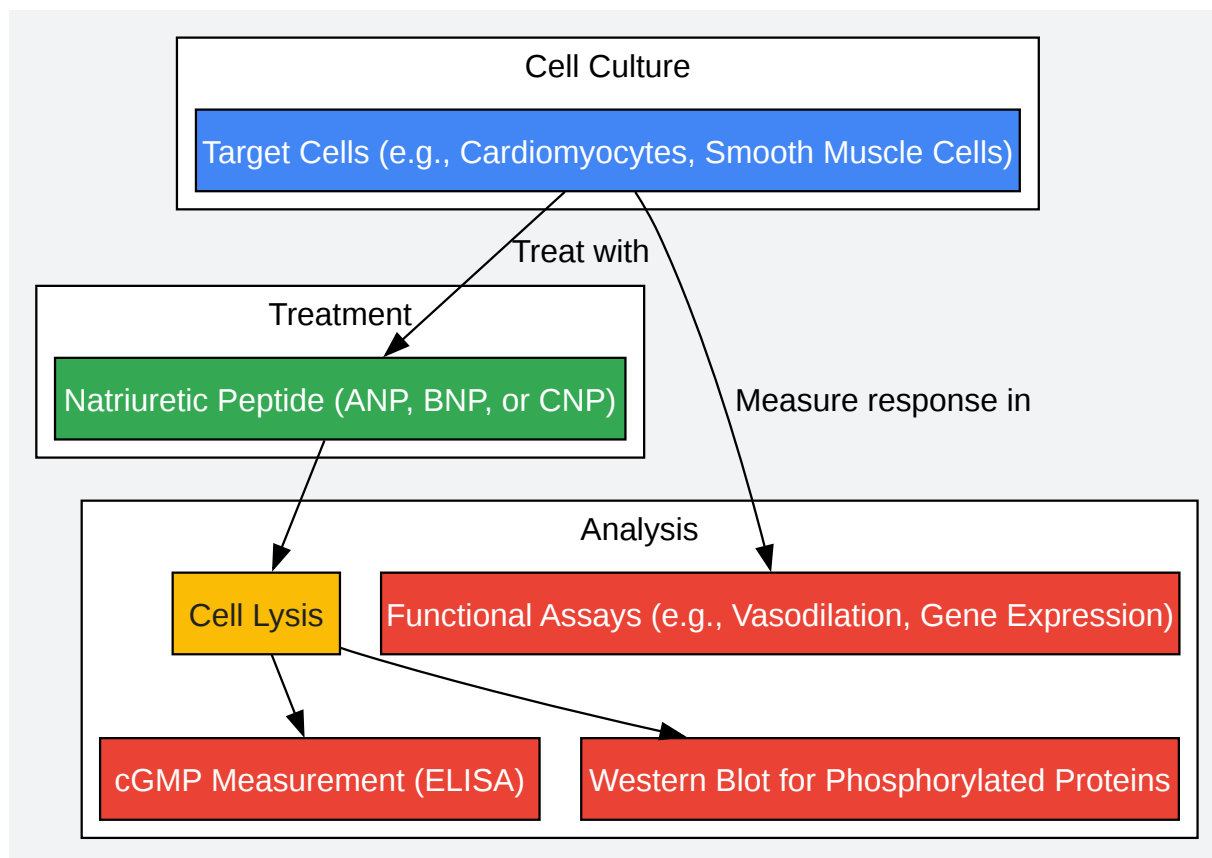
Visualizing the Signaling Cascade



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Natriuretic Peptide Signaling Pathway

Experimental Workflow for Studying Natriuretic Peptide Signaling



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Workflow for Studying NP Signaling

Conclusion

The discovery of natriuretic peptides represents a paradigm shift in cardiovascular medicine, revealing the heart's endocrine function and providing crucial insights into the regulation of blood pressure and fluid balance. From the pioneering experiments of de Bold to the ongoing development of novel therapeutics targeting the natriuretic peptide system, this field of research continues to be a vibrant and clinically significant area of investigation. This guide has provided a technical overview of the foundational discoveries, quantitative characteristics, and signaling mechanisms of natriuretic peptides, offering a valuable resource for researchers and drug development professionals.

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References

- 1. A rapid and potent natriuretic response to intravenous injection of atrial myocardial extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] A rapid and potent natriuretic response to intravenous injection of atrial myocardial extract in rats. | Semantic Scholar [semanticscholar.org]
- 3. Adolfo J. de Bold - Wikipedia [en.wikipedia.org]
- 4. Sudoh, T., Kangawa, K., Minamino, N. and Matsuo, H. (1988) A New Natriuretic Peptide in Porcine Brain. Nature, 332, 78-81. - References - Scientific Research Publishing [scirp.org]
- 5. C-type natriuretic peptide (1-22) (human, rat, swine) | Tocris Bioscience [tocris.com]
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